Cas no 88150-42-9 (Amlodipine)

El amlodipino es un bloqueador de los canales de calcio de la clase dihidropiridínica, utilizado principalmente en el tratamiento de la hipertensión arterial y la angina de pecho. Su mecanismo de acción consiste en inhibir la entrada de calcio en las células del músculo liso vascular, lo que produce vasodilatación y reduce la resistencia vascular periférica. Entre sus ventajas destacan su prolongada vida media, que permite una dosificación única diaria, y su perfil farmacocinético estable, con menor riesgo de fluctuaciones en la concentración plasmática. Además, presenta selectividad vascular con efectos mínimos sobre la contractilidad cardíaca, lo que mejora su tolerabilidad en comparación con otros bloqueadores de canales de calcio. Su eficacia está respaldada por amplios estudios clínicos en diversas poblaciones.
Amlodipine structure
Amlodipine structure
Nombre del producto:Amlodipine
Número CAS:88150-42-9
MF:C20H25ClN2O5
Megavatios:408.875904798508
MDL:MFCD00864687
CID:61149
PubChem ID:2162

Amlodipine Propiedades químicas y físicas

Nombre e identificación

    • Amlodipine
    • Methyl ethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
    • Amlodipine besylate
    • 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester
    • 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
    • 3-ethyl 5-methyl ()-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate
    • 3-ethyl-5-methyl-(4RS)-2-[(2-aminoethoxy)-methyl]-4-(2-chlorophenyl)
    • Amlodipino
    • Amlodipinum
    • Norvasc
    • Amlodis
    • Coroval
    • Amlocard
    • Lipinox
    • AMLODIPINE BASE
    • Caduet
    • Istin
    • Amlodipine Free Base
    • Amlodipinum [Latin]
    • Amlodipino [Spanish]
    • Amlodipine [INN:BAN]
    • Norvasc (TN)
    • 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Amlor
    • HTIQEAQVCYTUBX-UHFFFAOYSA-N
    • 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3-ethyl 5-met
    • (R,S)-Amlodipine
    • (±)-Amlodipine
    • 2-(2-Amino-ethoxymethyl)-4-(2-chloro-phenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester
    • 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine
    • Adipin
    • Amlopres
    • Egiramlon
    • Intervask
    • MeSH ID: D017311
    • Pelmec
    • Racemic Amlodipine
    • Sofvasc
    • Spectrum4_001132
    • amlodipina
    • Amlodipinum (Latin)
    • HMS2089H07
    • AKOS015843475
    • NCGC00165957-02
    • NCGC00165957-01
    • 2-[2-aminoethoxymethyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
    • DB00381
    • SW220228-1
    • SR-05000001461-5
    • CHEBI:2668
    • NCGC00165957-05
    • HMS2231K08
    • s1905
    • STL356053
    • Spectrum3_001004
    • HY-B0317
    • 2-(2-aminoethoxy)methyl-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
    • 3,5-pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, benzene sulfonate
    • BRD-A22032524-074-09-9
    • AMLODIPINE [MI]
    • BRD-A22032524-074-03-2
    • 3-ethyl 5-methyl 2-{[(2-aminoethyl)oxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • NS00000043
    • BRD-A22032524-001-03-5
    • 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
    • PD033068
    • HMS3651I04
    • AS-13747
    • AC-4535
    • 3-Ethyl-5-methyl (+-)-2-((2-aminoethoxy)methyl)-4-(2-chlorphenyl)-1,4-dihydro-6-methyl-3,5-pyridindicarboxylate
    • ALBB-027270
    • 3,5-Pyridinedicarboxylic acid, 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
    • SPBio_000351
    • 2-[2-Aminoethoxymethyl]-3-ethoxycarbonyl-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
    • HSDB 7079
    • 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-1-deuterio-2-[2-(dideuterioamino)ethoxymethyl]-6-methyl-4H-pyridine-3,5-dicarboxylate
    • AB01209618-01
    • SY104813
    • (R)-Amlodipine-d4
    • 3-Ethyl-5-methyl (.+/-.)-2-[(2-aminoethoxy)methyl]-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • 88150-42-9
    • DB-262294
    • 1J444QC288
    • CCG-220414
    • KBio3_001947
    • DTXSID7022596
    • AMLODIPINE [ORANGE BOOK]
    • 3-Ethyl-5-methyl (+-)-2-((2-aminoethoxy)methyl)-4-(2-chlorphenyl)-1,4-dihydro-6-methyl-3,5-pyridindicarboxylat
    • 3-ethyl5-methyl2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • AMLODIPINE [INN]
    • Katerzia (amlodipine oral suspension, 1 mg/mL)
    • SMR000469198
    • CCG-101157
    • DTXCID302596
    • (RS)-3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • SR-05000001461-3
    • 3-Ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • CKD-330 COMPONENT AMLODIPINE
    • BRD-A22032524-001-05-0
    • Copalia (amlodipine + valsartan)
    • Spectrum2_000486
    • HGP-0904
    • Morphine Sulfate Pentahydrate USP
    • BRD-A22032524-074-07-3
    • AMLODIPINE [MART.]
    • GTPL6981
    • HMS3394N03
    • BSPBio_002727
    • Q411347
    • PD003146
    • EN300-708796
    • AB01274726-02
    • CHEMBL3211346
    • KBioGR_001643
    • BCPP000403
    • AMLODIPINE [EMA EPAR]
    • NCGC00165957-04
    • Katerzia&reg (amlodipine oral suspension, 1 mg/mL)
    • HMS3370G17
    • BRD-A22032524-074-04-0
    • SR-05000001461-4
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-6-METHYL-, 3-ETHYL 5-METHYL ESTER, (+/-)-
    • BRD-A22032524-074-06-5
    • 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • O3-ethyl O5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • AMLODIPINE [VANDF]
    • 3-Ethyl-5-methyl (+-)-2-((2-aminoethoxymethyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • HMS3713C10
    • NCGC00165957-07
    • 3-Ethyl 5-methylester, (+-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • AMLODIPINE [WHO-DD]
    • AB01274726-01
    • EC 425-820-1
    • AB01274726_04
    • AB01274726_05
    • BIDD:GT0810
    • Amlodipine (USP/INN)
    • amlodipine (NORVASC)
    • CHEMBL3304444
    • NCGC00165957-03
    • BCP9000295
    • Spectrum5_001550
    • D07450
    • AMLODIPINE (MART.)
    • UK-4834011
    • 3-ETHYL 5-METHYL (+/-)-2-((2-AMINOETHOXY)METHYL)-4-(O-CHLOROPHENYL)-1,4-DIHYDRO-6-METHYL-3,5-PYRIDINEDICARBOXYLATE
    • MFCD00864687
    • HMS2052N03
    • C08CA01
    • BRD-A22032524-074-02-4
    • 88150-42-9 (free base)
    • (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • AB01274726_03
    • CHEMBL1491
    • BA164164
    • Amlodipine 100 microg/mL in Acetonitrile
    • 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
    • BCP02420
    • BDBM50088383
    • SR-05000001461
    • 3-Ethyl 5-methylester, (+/-)-2-[(2-aminoethoxy)methyl]-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • NC00407
    • C06825
    • MLS001401409
    • UNII-1J444QC288
    • HGP0904
    • CPD000469198
    • 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methylester
    • SCHEMBL26478
    • DA-56266
    • 3-Ethyl-5-methyl (+-)-2-(2-aminoethoxymethyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
    • MDL: MFCD00864687
    • Renchi: 1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3
    • Clave inchi: HTIQEAQVCYTUBX-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C(Cl)=CC=CC=2)C(C(OCC)=O)=C(COCCN)NC=1C)OC

Atributos calculados

  • Calidad precisa: 408.1452g/mol
  • Carga superficial: 0
  • XLogP3: 3
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 7
  • Cuenta de enlace giratorio: 10
  • Masa isotópica única: 408.1452g/mol
  • Masa isotópica única: 408.1452g/mol
  • Superficie del Polo topológico: 99.9Ų
  • Recuento de átomos pesados: 28
  • Complejidad: 647
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 5

Propiedades experimentales

  • Stability Shelf Life: Stable under recommended storage conditions. /Amlodipine besylate/
  • Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas. /Amlodipine besylate/
  • Dissociation Constants: pKa = 9.4 (amine) (est)
  • Color / forma: Yellow powder
  • Denso: 1.227
  • Punto de fusión: 178-179 ºC
  • Punto de ebullición: 527.2±50.0 °C at 760 mmHg
  • Punto de inflamación: 272.6±30.1 °C
  • Coeficiente de distribución del agua: 75.3 mg/L
  • PSA: 99.88000
  • Logp: 3.29540

Amlodipine Información de Seguridad

Amlodipine Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    China Customs Code:

    2942000000

Amlodipine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
KS-1029-1MG
Amlodipine benzenesulphonate
88150-42-9 >97%
1mg
£36.00 2023-09-08
LKT Labs
A5045-5 g
Amlodipine
88150-42-9 ≥98%
5g
$333.10 2023-07-11
FUJIFILM
017-24953-1G
Amlodipine
88150-42-9
1g
JPY 20600 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
AA7419-25g
Amlodipine
88150-42-9 ≥99%
25g
¥150元 2023-09-15
eNovation Chemicals LLC
D402725-25g
methyl ethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
88150-42-9 97%
25g
$200 2024-06-05
ChemScence
CS-2357-1g
Amlodipine
88150-42-9 99.76%
1g
$92.0 2022-04-26
LKT Labs
A5045-1 g
Amlodipine
88150-42-9 ≥98%
1g
$92.50 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AZ515-5g
Amlodipine
88150-42-9 99%
5g
¥121.0 2022-06-10
abcr
AB347494-5 g
Amlodipine, 97%; .
88150-42-9 97%
5g
€74.40 2023-06-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1385-1 mL * 10 mM (in DMSO)
Amlodipine
88150-42-9 99.83%
1 mL * 10 mM (in DMSO)
¥530.00 2022-04-26

Amlodipine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol ,  Water ;  10 min, rt; 10 min, rt
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referencia
Synthesis of 1,4-dihydropyridine using microwave-assisted aza-Diels-Alder reaction and its application to amlodipine
Lee, Youn A.; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2011, 17(3), 401-403

Synthetic Routes 2

Condiciones de reacción
Referencia
Tetramethylguanidinium azide
Enders, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-4

Synthetic Routes 3

Condiciones de reacción
1.1 20 h, 80 °C
2.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
Referencia
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
Referencia
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 °C; 2 h, 50 °C
Referencia
Synthesis, spectral characterization and antimicrobial activity of thiourea/urea derivatives of amlodipine
Vedavathi, P.; et al, Pharmacia Lettre, 2013, 5(1), 199-204

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Ethyl acetate ;  3 h, rt
Referencia
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Referencia
Synthesis of amlodipine besylate
Shi, Weibing; et al, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 161-164

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → reflux; 4 - 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C; pH 1 - 2, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9
Referencia
Synthesis of amlodipine besylate
Wu, Yunzhen; et al, Zhongguo Xiandai Yingyong Yaoxue, 2011, 28(2), 140-141

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol
Referencia
Synthesis of amlodipine using aza Diels-Alder reaction
Kim, Seok-Chan; et al, Bulletin of the Korean Chemical Society, 2002, 23(1), 143-144

Synthetic Routes 10

Condiciones de reacción
1.1 20 h, 80 °C
2.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
3.1 Solvents: Ethyl acetate ;  3 h, rt
Referencia
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Acetic acid ;  20 h, reflux
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Referencia
Synthesis of amlodipine besylate
Shi, Weibing; et al, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 161-164

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 3 - 5 °C
Referencia
Development of an 111In-labeled dihydropyridine complex for L-type calcium channel imaging
Firouzyar, T.; et al, Journal of Radioanalytical and Nuclear Chemistry, 2015, 303(3), 2361-2369

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water ;  5 h, reflux
2.1 Solvents: Ethyl acetate ;  3 h, rt
Referencia
Synthesis of amlodipine maleate
Xu, Feng; et al, Anhui Huagong, 2013, 39(3), 23-24

Amlodipine Raw materials

Amlodipine Preparation Products

Amlodipine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88150-42-9)Amlodipine
Número de pedido:A842481
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:56
Precio ($):309.0
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88150-42-9)Amlodipine
1709168
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88150-42-9)Amlodipine
27442351
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe